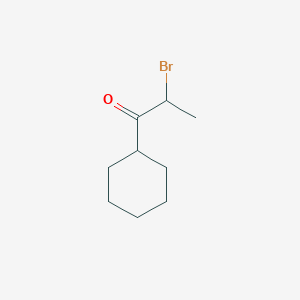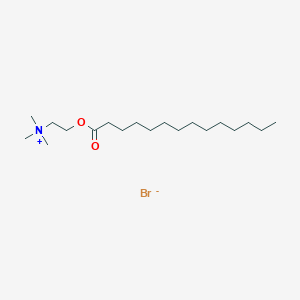
Myristoylcholine bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoylcholine bromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is derived from myristic acid, which is a saturated fatty acid commonly found in coconut oil and palm kernel oil. Myristoylcholine bromide has been used in various biochemical and physiological experiments due to its ability to interact with cell membranes and modulate cellular signaling pathways.
Mécanisme D'action
The mechanism of action of myristoylcholine bromide is thought to involve its interaction with cell membranes. It has been shown to bind to the lipid bilayer of cell membranes and alter their physical properties, such as fluidity and curvature. This, in turn, can modulate the activity of membrane-bound proteins and signaling pathways.
Effets Biochimiques Et Physiologiques
Myristoylcholine bromide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Myristoylcholine bromide has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has been shown to have a wide range of biochemical and physiological effects. However, it also has several limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex interactions with cell membranes and signaling pathways.
Orientations Futures
There are several potential future directions for research on myristoylcholine bromide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential as a treatment option. Another area of interest is its role in modulating cellular signaling pathways, particularly those involved in cancer growth and metastasis. Further research is needed to explore its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of myristoylcholine bromide can be achieved through a simple reaction between myristic acid and choline chloride. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Myristoylcholine bromide has been used in a variety of scientific research applications, including studies on cellular signaling pathways, membrane biophysics, and neurochemistry. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation.
Propriétés
Numéro CAS |
108418-28-6 |
|---|---|
Nom du produit |
Myristoylcholine bromide |
Formule moléculaire |
C19H40BrNO2 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GYVAQLUBQVAKEI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Synonymes |
Myristylpicoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



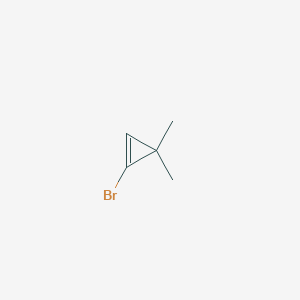

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
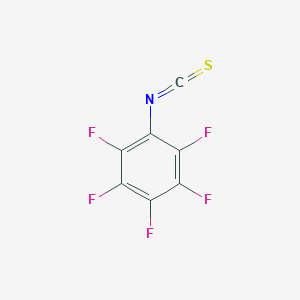




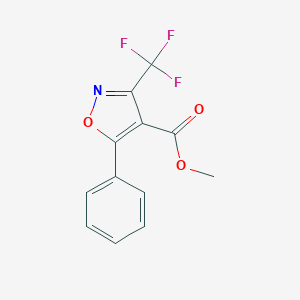

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
